molecular formula C24H23N5O2 B10833459 2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B10833459
M. Wt: 413.5 g/mol
InChI Key: VFRSRPDPDQUSDK-UHFFFAOYSA-N
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Description

Imidazo [1,2-a]pyridine compounds are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. These compounds are known for their broad spectrum of biological activities, making them important in medicinal chemistry . Imidazo [1,2-a]pyridine compound 1 is a specific member of this class, recognized for its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo [1,2-a]pyridine compound 1 typically involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . One common method includes the following steps:

    Condensation Reaction: 2-aminopyridine is reacted with a propiophenone compound in the presence of a condensation catalyst in an organic solvent. This reaction is heated to form an imine intermediate.

    Ring Closing Reaction: The imine intermediate is then subjected to a copper catalyst, an oxidizing agent, and an alkali in an organic solvent.

Industrial Production Methods: The industrial production of imidazo [1,2-a]pyridine compound 1 follows similar synthetic routes but is optimized for large-scale production. The raw materials, such as 2-aminopyridine and propiophenone, are chosen for their wide availability and cost-effectiveness. The process is designed to be straightforward, minimizing complex post-processing steps .

Chemical Reactions Analysis

Types of Reactions: Imidazo [1,2-a]pyridine compound 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Imidazo [1,2-a]pyridine compound 1 has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, tuberculosis, and neurological disorders.

    Industry: Utilized in the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of imidazo [1,2-a]pyridine compound 1 involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound class have been shown to inhibit enzymes like kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Imidazo [1,2-a]pyridine compound 1 can be compared with other similar compounds, such as:

Uniqueness: Imidazo [1,2-a]pyridine compound 1 is unique due to its specific structural features and broad spectrum of biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

2-(4-nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C24H23N5O2/c30-29(31)21-9-6-19(7-10-21)24-22(17-27-14-12-25-13-15-27)28-16-20(8-11-23(28)26-24)18-4-2-1-3-5-18/h1-11,16,25H,12-15,17H2

InChI Key

VFRSRPDPDQUSDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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